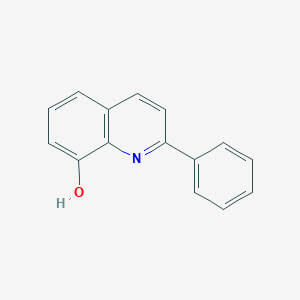

2-Phenylquinolin-8-ol

説明

2-Phenylquinolin-8-ol is a chemical compound with the molecular formula C15H11NO . It is not intended for human or veterinary use and is primarily used for research.

Molecular Structure Analysis

The molecular structure of 2-Phenylquinolin-8-ol consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 221.25 g/mol.Physical And Chemical Properties Analysis

2-Phenylquinolin-8-ol is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .科学的研究の応用

Antitumor Activity : 2-Phenylquinolin-8-ol derivatives have shown potential as antitumor agents. The binding mode of these compounds is dependent on the position of the phenyl ring. Isomers that bind by intercalation demonstrate in vivo antitumor activity, particularly in leukemia and solid-tumor assays (Atwell et al., 1988).

Antiproliferative Effects : Certain derivatives, such as 2-phenylvinylquinoline and 2-furanylvinylquinoline, have been evaluated for their antiproliferative activities against cancer cells, including breast, lung, and CNS cancer cells. Some derivatives have shown significant inhibitory effects (Chang et al., 2010).

Antiplatelet Agents : 4-Alkoxy derivatives of 2-phenylquinoline have been developed as potent antiplatelet agents. These compounds, like 5-ethyl-4-methoxy-2-phenylquinoline, demonstrated significant activity and were more effective than some standard treatments (Ko et al., 2001).

RNA-Binding Molecules : 2-Phenylquinoline amino acids have been incorporated into peptides, which bind RNA targets with nanomolar affinity. This suggests potential applications in the discovery of new antibacterial agents (Krishnamurthy et al., 2004).

Blue-Light-Emitting Materials : Oligoquinolines, including derivatives of 2-phenylquinoline, have been synthesized for use in blue-light-emitting diodes (OLEDs), demonstrating high efficiency and excellent blue color purity (Tonzola et al., 2007).

Immunostimulatory Inhibition : Certain 2-phenylquinoline derivatives have been synthesized and analyzed for their ability to inhibit the immunostimulatory effect of oligodeoxynucleotides, showing effectiveness in certain instances (Strekowski et al., 2003).

Alzheimer's Disease Research : 2-Substituted 8-hydroxyquinolines, related to 2-phenylquinolin-8-ol, have been proposed for Alzheimer's disease treatment, demonstrating the ability to disaggregate amyloid plaques and inhibit redox chemistry (Kenche et al., 2013).

Gastroprotective Effects : 2-Phenylquinoline has been investigated for its gastroprotective effects, reducing oxidative damage and inhibiting acid secretion mediated by histaminergic and gastrinergic pathways (Breviglieri et al., 2017).

Safety And Hazards

2-Phenylquinolin-8-ol is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .

将来の方向性

While specific future directions for 2-Phenylquinolin-8-ol are not mentioned in the search results, quinoline derivatives in general are of significant interest in the field of medicinal chemistry . The unique structure and composition of quinoline may offer many effective routes to produce several bulk chemicals and functional materials . Rational design of functionalized quinoline-based materials could lead to a rich family of hybrid functional carbon materials with various applications toward a green and sustainable future .

特性

IUPAC Name |

2-phenylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-14-8-4-7-12-9-10-13(16-15(12)14)11-5-2-1-3-6-11/h1-10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEZGUUDQZLTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289524 | |

| Record name | 2-phenylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylquinolin-8-ol | |

CAS RN |

6961-25-7 | |

| Record name | 6961-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

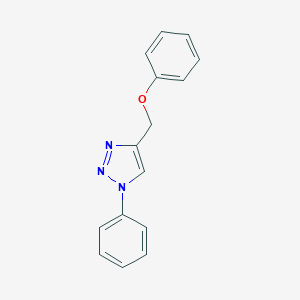

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)

![5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one](/img/structure/B184185.png)